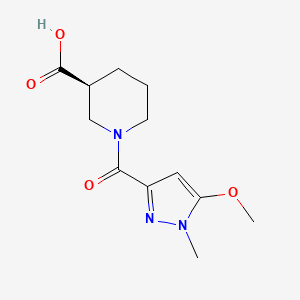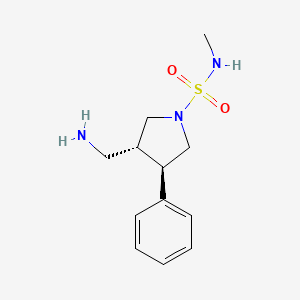
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of α7nAChR, which is involved in cognitive function and inflammation. Additionally, it has been shown to enhance the activity of GABA(A) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific molecular target it interacts with. For example, its inhibition of COX-2 activity leads to a decrease in the production of inflammatory mediators, which results in an anti-inflammatory effect. Its modulation of α7nAChR activity leads to an improvement in cognitive function and a decrease in inflammation. Its enhancement of GABA(A) receptor activity leads to a decrease in neuronal excitability, which results in an anticonvulsant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide for lab experiments is its potential therapeutic applications in various fields of science. It has been extensively studied for its pharmacological and biochemical effects, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the research on 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide. One direction is to investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its interactions with other molecular targets in the body, such as ion channels and transporters. Additionally, the development of more efficient synthesis methods and the evaluation of its toxicity and side effects are important areas for future research.
Métodos De Síntesis
The synthesis of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide involves the reaction between 1-benzyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and 3-cyclohexylpropanoyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with ammonia gas to obtain the final product. The yield of the synthesis process is around 60-70%.
Aplicaciones Científicas De Investigación
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In pharmacology, it has shown promising results as an analgesic, anti-inflammatory, and anticonvulsant agent. In biochemistry, it has been studied for its interaction with various enzymes and receptors, including cyclooxygenase-2 (COX-2), α7-nicotinic acetylcholine receptor (α7nAChR), and GABA(A) receptor.
Propiedades
IUPAC Name |
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c20-18(11-15-7-3-1-4-8-15)19(24)22-17-12-21-23(14-17)13-16-9-5-2-6-10-16/h2,5-6,9-10,12,14-15,18H,1,3-4,7-8,11,13,20H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMYHCPOHIDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)



![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)


![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)
![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)

![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)


